molecular formula C20H23NO6 B2626843 [(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate CAS No. 386262-90-4

[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2626843
CAS No.: 386262-90-4
M. Wt: 373.405
InChI Key: DOWZBBZGBURIFM-UHFFFAOYSA-N
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Description

[(4-Ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid, featuring a carbamoyl methyl group substituted with a 4-ethylphenyl moiety. The 3,4,5-trimethoxybenzoyl core is a common scaffold in drug discovery due to its ability to interact with biological targets such as tubulin, ion channels, and enzymes .

Synthetically, analogs of 3,4,5-trimethoxybenzoate esters are typically prepared via acid-catalyzed esterification or alkylation. For example, methyl 3,4,5-trimethoxybenzoate is synthesized from gallic acid through sequential esterification with methanol and methylation using methyl chloride .

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-5-13-6-8-15(9-7-13)21-18(22)12-27-20(23)14-10-16(24-2)19(26-4)17(11-14)25-3/h6-11H,5,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWZBBZGBURIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:

    Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Esterification: The 3,4,5-trimethoxybenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3,4,5-trimethoxybenzoate.

    Carbamoylation: The final step involves the reaction of methyl 3,4,5-trimethoxybenzoate with 4-ethylphenyl isocyanate under anhydrous conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve the optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for esterification and carbamoylation steps, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: 3,4,5-trimethoxybenzoic acid and 4-ethylphenylamine.

    Oxidation: 3,4,5-trimethoxybenzoic acid derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Neuropharmacology

Preliminary studies suggest that compounds similar to [(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate exhibit significant biological activity through the inhibition of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in the nervous system, which has implications for treating neurodegenerative diseases like Alzheimer's disease.

Case Study : A study demonstrated that related compounds effectively inhibited acetylcholinesterase activity in vitro, suggesting a potential pathway for developing new therapeutic agents targeting cognitive decline associated with Alzheimer's disease .

Medicinal Chemistry

The compound may serve as a precursor or intermediate in synthesizing other bioactive molecules. Its unique structure suggests potential applications in drug design, particularly for compounds targeting specific biological pathways.

Example Applications :

  • Development of anti-Alzheimer's agents.
  • Creation of novel cholinesterase inhibitors.

Organic Electronics

Due to its unique electronic properties stemming from the methoxy and carbamoyl groups, this compound may find applications in organic electronics. Its ability to participate in various chemical reactions makes it a candidate for use in organic semiconductors.

Synthesis Pathways

While specific synthesis pathways for this compound are not extensively documented, related compounds have been synthesized using methods involving the reaction of amines with various carboxylic acids and their derivatives. For instance:

  • Reactions involving 1,4-benzodioxane-6-amine and sulfonyl chlorides in alkaline media have been reported as effective synthetic routes for similar structures .

Mechanism of Action

The mechanism of action of [(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition. The trimethoxybenzoate moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Observations:

Ester Chain Length and Activity : The cytotoxic potency of 3,4,5-trimethoxybenzoate esters increases with bulkier substituents. For example, the naphthalene derivative (Compound 11) exhibits greater activity than diphenyl or alkyl esters, suggesting that aromaticity and steric bulk enhance target binding .

Functional Group Impact: The 8-(diethylamino)octyl derivative acts as a nicotinic acetylcholine receptor (nAChR) blocker, highlighting how cationic side chains can confer ion channel modulation . In contrast, the carbamoyl methyl group in the target compound may improve solubility or enable hydrogen bonding with biological targets.

Synthetic Utility : Methyl 3,4,5-trimethoxybenzoate serves as a precursor for pharmaceuticals like Trimethoprim, indicating the scaffold’s relevance in antimicrobial drug development .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight Melting Point (°C) Solubility (Predicted)
Methyl 3,4,5-trimethoxybenzoate 226.23 82–84 Moderate (polar solvents)
Butyl 3,4,5-trimethoxybenzoate 282.34 Not reported Low (lipophilic)
[(4-Ethylphenyl)carbamoyl]methyl 3,4,5-TMB ~397.78* Not reported Low (due to aromatic carbamoyl)

*Estimated based on analogous [(2-chloro-4-fluorophenyl)carbamoyl]methyl derivative (MW 397.78) .

Key Observations:

  • Methyl 3,4,5-trimethoxybenzoate’s relatively low molecular weight and polar ester group contribute to its solubility in methanol and ethanol, making it a practical intermediate .

Biological Activity

[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H20N2O5C_{16}H_{20}N_{2}O_{5}, with a molecular weight of approximately 320.34 g/mol. The compound can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with 4-ethylphenyl isocyanate in the presence of a suitable catalyst such as triethylamine in an organic solvent like dichloromethane.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Evidence points towards its potential in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated antiproliferative effects on melanoma and other cancer cell lines by disrupting cellular pathways critical for growth .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are essential for therapeutic applications in diseases characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The carbamoyl group can form covalent bonds with nucleophilic sites on target proteins, leading to modulation of their activity. Such interactions may inhibit enzymes involved in critical metabolic pathways .
  • Receptor Modulation : The trimethoxybenzoate moiety may enhance binding affinity to hydrophobic pockets in proteins, potentially influencing receptor activity and downstream signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity Study : A study investigated the effects of a structurally similar compound on melanoma cells. The results indicated that the compound effectively down-regulated folate cycle gene expression and inhibited cell proliferation significantly .
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives of trimethoxybenzoates exhibited potent antimicrobial activity against several pathogens. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/ml against Candida albicans .
  • Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to reduce inflammatory markers significantly, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities

Biological ActivityTest Organism/ModelResultReference
AntimicrobialE. coliMIC: 12.5 μg/ml
AnticancerMelanoma CellsSignificant inhibition of proliferation
Anti-inflammatoryInflammation ModelReduced inflammatory markers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate and its derivatives?

  • Methodological Answer : The synthesis typically begins with methyl 3,4,5-trimethoxybenzoate as a core precursor. Electrophilic bromination or nitration can functionalize the aromatic ring (Scheme 1 in ). Subsequent esterification or coupling reactions introduce the (4-ethylphenyl)carbamoyl group. For example, sodium hydride-mediated condensation with acetonitrile yields intermediates like 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile, which can be further modified via triazole or acryloyl linkages ( ). Key considerations include solvent choice (e.g., CH₂Cl₂/MeOH mixtures) and regioselectivity control during electrophilic substitutions .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard ( ). Structural confirmation employs ESI-HRMS for exact mass analysis (e.g., [M+H]+ ion matching within 0.6 ppm error) and ¹H/¹³C NMR to verify substituent positions. Melting points (82–84°C) and density (1.134 g/cm³) are cross-checked against literature values to ensure consistency .

Q. What role does the 3,4,5-trimethoxybenzoyl moiety play in the biological activity of related compounds?

  • Methodological Answer : The trimethoxybenzoyl group enhances tubulin binding in anticancer agents by mimicking colchicine’s pharmacophore ( ). Its electron-rich structure stabilizes π-π interactions with hydrophobic pockets in target proteins. Modifications to the methoxy groups (e.g., replacing -OCH₃ with -NO₂) reduce cytotoxicity, highlighting the necessity of maintaining the trimethoxy motif for activity .

Advanced Research Questions

Q. How can researchers address discrepancies in cytotoxicity data between [(4-ethylphenyl)carbamoyl]methyl derivatives and structurally similar analogs?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, incubation time). To resolve these, standardize protocols using panels of cancer cell lines (e.g., non-small cell lung cancer vs. oral squamous carcinoma) and validate via dose-response curves (IC₅₀ comparisons). shows that ester chain length (e.g., isopentyl vs. butyl) impacts potency by 2.3-fold, suggesting systematic SAR studies to isolate structural contributors .

Q. What in silico strategies are employed to predict the binding affinity of this compound derivatives to target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with tubulin or opiate receptors ( ). QSAR models incorporating logP and polar surface area predict bioavailability, while free energy calculations (MM-PBSA) quantify binding thermodynamics. These methods identified the trimethoxy group’s role in stabilizing hydrogen bonds with β-tubulin’s T7 loop .

Q. How does the ester chain length in 3,4,5-trimethoxybenzoate derivatives influence their pharmacokinetic properties?

  • Methodological Answer : Longer alkyl chains (e.g., isopentyl) increase lipophilicity (logP >3), enhancing membrane permeability but reducing aqueous solubility. demonstrates that 2-methylnaphthalene esters exhibit superior cytotoxic selectivity (vs. diphenyl analogs) due to optimized logD and metabolic stability. Pharmacokinetic profiling via HPLC-MS in rodent plasma can quantify half-life and clearance rates .

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